1,5-dimethylhex-4-enyl acetate
1,5-dimethylhex-4-enyl acetate
(±)-6-methyl-5-hepten-2-yl acetate, also known as 5-hepten-2-ol, 6-methyl-, 2-acetate or 1, 5-dimethylhex-4-enyl acetate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group) (±)-6-methyl-5-hepten-2-yl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (±)-6-methyl-5-hepten-2-yl acetate is primarily located in the membrane (predicted from logP) (±)-6-methyl-5-hepten-2-yl acetate has a fruity taste.
Brand Name:
Vulcanchem
CAS No.:
19162-00-6
VCID:
VC0103347
InChI:
InChI=1S/C10H18O2/c1-8(2)6-5-7-9(3)12-10(4)11/h6,9H,5,7H2,1-4H3
SMILES:
CC(CCC=C(C)C)OC(=O)C
Molecular Formula:
C10H18O2
Molecular Weight:
170.25 g/mol
1,5-dimethylhex-4-enyl acetate
CAS No.: 19162-00-6
Main Products
VCID: VC0103347
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
CAS No. | 19162-00-6 |
---|---|
Product Name | 1,5-dimethylhex-4-enyl acetate |
Molecular Formula | C10H18O2 |
Molecular Weight | 170.25 g/mol |
IUPAC Name | 6-methylhept-5-en-2-yl acetate |
Standard InChI | InChI=1S/C10H18O2/c1-8(2)6-5-7-9(3)12-10(4)11/h6,9H,5,7H2,1-4H3 |
Standard InChIKey | ZAKWGQOSOHQPJA-UHFFFAOYSA-N |
SMILES | CC(CCC=C(C)C)OC(=O)C |
Canonical SMILES | CC(CCC=C(C)C)OC(=O)C |
Density | 0.893-0.903 |
Physical Description | Liquid Clear colourless liquid; Fruity aroma |
Description | (±)-6-methyl-5-hepten-2-yl acetate, also known as 5-hepten-2-ol, 6-methyl-, 2-acetate or 1, 5-dimethylhex-4-enyl acetate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group) (±)-6-methyl-5-hepten-2-yl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (±)-6-methyl-5-hepten-2-yl acetate is primarily located in the membrane (predicted from logP) (±)-6-methyl-5-hepten-2-yl acetate has a fruity taste. |
Solubility | Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
PubChem Compound | 87947 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume